5-Bromo-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
5-Bromo-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a bromine atom at the 5-position and an aldehyde group at the 3-position of the biphenyl structure. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde typically involves the bromination of [1,1’-biphenyl]-3-carbaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the biphenyl structure in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 5-Bromo-[1,1’-biphenyl]-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-[1,1’-biphenyl]-2-carbaldehyde
- 5-Bromo-[1,1’-biphenyl]-4-carbaldehyde
- 5-Bromo-2-chlorobiphenyl
Uniqueness
5-Bromo-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H9BrO |
---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
3-bromo-5-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
JSSSQGQWQRMPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)Br |
Origin of Product |
United States |
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